molecular formula C14H16N2O B5565952 2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 524002-87-7

2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B5565952
CAS RN: 524002-87-7
M. Wt: 228.29 g/mol
InChI Key: KEKBLSZOFATKIT-UHFFFAOYSA-N
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Description

This compound is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . It has been studied for its potential anti-tumor activity .


Synthesis Analysis

The compound was synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The synthesis process was based on combination principles .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using molecular docking studies and molecular dynamics simulations . The binding orientations of the synthesized compounds in the active site of c-Met were revealed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were evaluated. The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines .

Scientific Research Applications

Anti-Cancer Activity

2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: derivatives have been investigated for their anti-tumor potential. Researchers designed and synthesized novel compounds based on this scaffold. Notably, these derivatives exhibited moderate to excellent antiproliferative activity against cancer cell lines, including Hela, A549, HepG2, and MCF-7. The introduction of sulfonyl groups increased their antiproliferative effects, while alkyl and arylated alkyl substitutions also contributed to their potency .

Molecular Docking Studies

Computational studies involving molecular docking have shed light on the binding orientations of these synthesized compounds. Specifically, they were found to interact with the active site of c-Met, a receptor associated with cancer progression. Understanding these binding interactions can guide further drug design efforts .

Potential as Anti-Tumor Agents

Given the high anti-tumor activity observed, researchers are exploring the potential of these derivatives as novel anti-cancer agents. Their unique structure and pharmacophores make them promising candidates for further development .

Chemical Synthesis of Biomolecules

While not directly related to cancer, 2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives could serve as key intermediates in the chemical synthesis of biomolecules. Their structural features may enable access to other bioactive compounds or functional groups .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives can act directly on dna or interfere with the synthesis of dnas to inhibit the proliferation and metastasis of tumor cells . Molecular docking studies have revealed the binding orientations of similar compounds in the active site of c-Met , a receptor tyrosine kinase that plays a key role in cellular processes such as growth, survival, and migration .

Biochemical Pathways

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It’s suggested that similar compounds are quickly and effectively absorbed, and the introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole . These properties could potentially impact the bioavailability of the compound.

Result of Action

The compound has shown moderate to excellent antiproliferative activity against cancer cells, with IC50 values between 0 μM and 100 μM . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time .

Action Environment

It’s known that the chemical properties of similar compounds, such as solubility, can be influenced by environmental conditions .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Future Directions

The future directions for this compound could involve further exploration of its antitumor properties and potential applications in cancer treatment .

properties

IUPAC Name

1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-9-3-4-13-11(7-9)12-8-16(10(2)17)6-5-14(12)15-13/h3-4,7,15H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKBLSZOFATKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351796
Record name 2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203304
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

CAS RN

524002-87-7
Record name 2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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